(2R)-2-Amino-6,6-dimethylhept-4-ynoic acid
Description
(2R)-2-Amino-6,6-dimethylhept-4-ynoic acid is a chiral non-proteinogenic amino acid characterized by a hept-4-ynoic acid backbone with a dimethyl substitution at the 6th carbon and an amino group at the 2nd carbon in the R-configuration. This compound is of interest in medicinal chemistry and catalysis due to its unique stereoelectronic properties, which may enable selective binding or stereoselective transformations .
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(2R)-2-amino-6,6-dimethylhept-4-ynoic acid |
InChI |
InChI=1S/C9H15NO2/c1-9(2,3)6-4-5-7(10)8(11)12/h7H,5,10H2,1-3H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
OURDSQVJLLVWCA-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)C#CC[C@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)C#CCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-6,6-dimethylhept-4-ynoic acid typically involves multi-step organic synthesis. One common approach is the asymmetric synthesis starting from readily available precursors. The key steps may include:
Alkylation: Introduction of the branched alkyl chain.
Amination: Incorporation of the amino group.
Alkyne Formation: Introduction of the terminal alkyne group through reactions such as Sonogashira coupling.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-6,6-dimethylhept-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the terminal alkyne to a carboxylic acid or other oxidized products.
Reduction: Hydrogenation of the alkyne to form the corresponding alkane.
Substitution: Nucleophilic substitution reactions involving the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst for selective hydrogenation.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
(2R)-2-Amino-6,6-dimethylhept-4-ynoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-6,6-dimethylhept-4-ynoic acid involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity through covalent or non-covalent interactions.
Pathway Modulation: Affecting cellular pathways by interacting with receptors or signaling molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several amino acids and bicyclic derivatives:
Physicochemical Properties
Quantitative Structure–Property Relationship (QSPR) models highlight that compounds with similar backbones (e.g., amino acids) exhibit predictable trends in solubility and logP. However, the alkyne and dimethyl groups in (2R)-2-Amino-6,6-dimethylhept-4-ynoic acid likely reduce aqueous solubility compared to simpler amino acids like (R)-2-Amino-2-phenylacetic acid, while increasing lipophilicity .
Reactivity and Stereoselectivity
The compound’s alkyne group enables reactions such as Huisgen cycloadditions, unlike its bicyclic counterpart from Szakonyi et al., which participates in stereoselective Ugi reactions to form β-lactams . The R-configuration at C2 may influence enantioselective interactions, akin to the stereochemical control observed in (4S)-2-{(R)-2-Amino-2-phenylacetamidomethyl}-5,5-dimethylthiazolidine-4-carboxylic acid derivatives .
Limitations of Structural Similarity Assessments
As noted by Peijnenburg, molecular similarity indices may fail to predict bioactivity or reactivity accurately. For instance, (2R)-2-Amino-6,6-dimethylhept-4-ynoic acid and its bicyclic analogue share dimethyl groups but differ drastically in ring strain and functional group accessibility, leading to divergent properties despite structural overlap .
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